molecular formula C27H32N4O5S B2784918 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]quinazolin-3(4H)-yl]propanamide CAS No. 422288-90-2

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]quinazolin-3(4H)-yl]propanamide

Cat. No. B2784918
CAS RN: 422288-90-2
M. Wt: 524.64
InChI Key: MGRODZIHZXYHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]quinazolin-3(4H)-yl]propanamide is a useful research compound. Its molecular formula is C27H32N4O5S and its molecular weight is 524.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

A novel series of compounds, including the one specified, were synthesized and evaluated for their anticancer activity. These compounds showed broad-spectrum antitumor efficiency across various tumor cell lines. For instance, certain compounds demonstrated selective effectiveness against renal and lung cancer cell lines, and another showed advanced activity against leukemia, lung, and renal cancer cell lines (Mohamed et al., 2016).

Antitumor Activity and Molecular Docking Study

Another study focused on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones, which were evaluated for in vitro antitumor activity. The results revealed that certain compounds within this series exhibited remarkable broad-spectrum antitumor activity, significantly more potent compared to the positive control 5-FU. Additionally, molecular docking studies were performed to understand the compounds' interactions with target sites (Ibrahim A. Al-Suwaidan et al., 2016).

Potent and Orally Bioavailable CCR4 Antagonists

Research into CC chemokine receptor-4 (CCR4) antagonists led to the development of compounds with improved potency. One such compound demonstrated strong inhibition of human/mouse chemotaxis and exhibited anti-inflammatory activity in a murine model of acute dermatitis, showcasing its potential as a therapeutic agent (Yokoyama et al., 2009).

Quest for Potent Antimalarial Drug Lead

A significant effort in synthesizing and evaluating 6,7-dimethoxyquinazoline-2,4-diamines for their antimalarial activity was undertaken. This research culminated in the identification of a promising antimalarial drug lead, highlighting the potential of quinazolines in therapeutic applications for malaria (Yuki Mizukawa et al., 2021).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazolin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O5S/c1-35-22-10-9-19(17-23(22)36-2)11-13-28-24(32)12-16-31-26(34)20-7-3-4-8-21(20)29-27(31)37-18-25(33)30-14-5-6-15-30/h3-4,7-10,17H,5-6,11-16,18H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRODZIHZXYHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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